molecular formula C11H11BrN2O2 B13878432 7-Bromo-2-(2-methoxyethoxy)quinoxaline

7-Bromo-2-(2-methoxyethoxy)quinoxaline

Cat. No.: B13878432
M. Wt: 283.12 g/mol
InChI Key: GYJOGEOFYHKPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(2-methoxyethoxy)quinoxaline (CAS 1355583-37-7) is a synthetic quinoxaline derivative of interest in medicinal chemistry and drug discovery research. With the molecular formula C 11 H 11 BrN 2 O 2 and a molecular weight of 283.12, this compound serves as a versatile building block for the synthesis of more complex molecules . Quinoxaline cores are privileged structures in pharmaceutical research, known for their diverse biological activities. Recent studies highlight that bromo-substituted quinoxaline derivatives are particularly valuable in developing potent kinase inhibitors and anticancer agents . Specifically, small-molecule inhibitors based on dibromo-substituted quinoxaline scaffolds have demonstrated significant efficacy in targeting Apoptosis Signal-Regulated Kinase 1 (ASK1), a key regulator in inflammation and fibrosis pathways, with IC 50 values in the nanomolar range . Furthermore, research against human non-small-cell lung cancer cells (A549) has shown that introducing a bromo group at specific positions on the quinoxaline skeleton can enhance cytotoxic activity and induce apoptosis through mitochondrial- and caspase-3-dependent pathways . The 2-methoxyethoxy side chain in this compound may contribute to its solubility and binding affinity, making it a promising candidate for further structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

7-bromo-2-(2-methoxyethoxy)quinoxaline

InChI

InChI=1S/C11H11BrN2O2/c1-15-4-5-16-11-7-13-9-3-2-8(12)6-10(9)14-11/h2-3,6-7H,4-5H2,1H3

InChI Key

GYJOGEOFYHKPQB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=C2C=CC(=CC2=N1)Br

Origin of Product

United States

Preparation Methods

Synthesis of 7-Bromoquinoxaline Core

The 7-bromo substituent on the quinoxaline ring is commonly introduced through bromination of precursors or by using brominated aromatic starting materials. One documented approach involves:

  • Bromination of 2-hydroxyacetophenone or related phenacyl bromide derivatives, followed by cyclocondensation with o-phenylenediamine to yield 2-(5-bromo-2-hydroxyphenyl)quinoxaline analogs.

  • Alternatively, bromination can be performed on quinoxaline intermediates or on benzoic acid derivatives which are then transformed into quinoxaline structures.

Introduction of the 2-(2-Methoxyethoxy) Side Chain

The 2-(2-methoxyethoxy) substituent is typically introduced via nucleophilic substitution reactions or by using 2-(2-methoxyethoxy)-substituted precursors. Key methods include:

  • Nucleophilic aromatic substitution (SNAr) on appropriately halogenated quinoxaline intermediates, where the 2-position halogen is displaced by 2-methoxyethoxy nucleophiles.

  • Use of 2-(2-methoxyethoxy)-substituted 1,2-diketones or benzils as starting materials in the quinoxaline ring formation step, enabling direct incorporation of the side chain during cyclocondensation with o-phenylenediamine.

Representative Synthetic Route

A typical synthetic route involves the following steps:

Step Reaction Type Starting Material(s) Conditions/Notes Product/Intermediate
1 Bromination 2-hydroxyacetophenone or phenacyl bromide Bromine in glacial acetic acid, stirring at 60 °C 5-bromo-2-hydroxyphenacyl bromide
2 Cyclocondensation 5-bromo-2-hydroxyphenacyl bromide + o-phenylenediamine Reflux in acetic acid with sodium acetate 7-bromoquinoxaline derivative
3 Nucleophilic substitution or condensation with substituted diketone Halogenated quinoxaline intermediate or substituted benzil Reaction with 2-(2-methoxyethoxy) nucleophile or use of 2-(2-methoxyethoxy)benzil in condensation This compound

Detailed Reaction Conditions and Purification

  • Bromination : Bromination of aromatic ketones is typically carried out using bromine in acetic acid under controlled temperature (around 60 °C) to ensure selective monobromination and avoid polybromination or overreaction.

  • Cyclocondensation : The condensation of brominated phenacyl bromide derivatives with o-phenylenediamine is performed under reflux in acetic acid with sodium acetate as a base, which facilitates ring closure to form the quinoxaline core.

  • Side Chain Introduction : The 2-(2-methoxyethoxy) group can be introduced by nucleophilic substitution on halogenated quinoxalines or via condensation with substituted benzils. Conditions vary but often involve reflux in polar aprotic solvents like DMF or ethanol, sometimes with base catalysts such as triethylamine.

  • Purification : The final products are purified by standard organic chemistry methods such as recrystallization, flash column chromatography, or high-performance liquid chromatography (HPLC).

Comparative Analysis of Preparation Methods

Method Aspect Bromination + Cyclocondensation Route Direct Condensation with Substituted Benzil Nucleophilic Aromatic Substitution (SNAr)
Starting Materials Brominated phenacyl bromides + o-phenylenediamine 2-(2-methoxyethoxy) substituted benzil + o-phenylenediamine Halogenated quinoxaline + 2-(2-methoxyethoxy) nucleophile
Reaction Conditions Bromination at 60 °C; reflux in acetic acid Reflux in ethanol or polar solvents with sodium acetate Reflux in DMF or ethanol with base catalyst
Yield and Purity Moderate to high yields; requires purification to remove isomers High yields reported with fewer side products Moderate yields; may require longer reaction times
Industrial Suitability Established, but bromination can produce isomers and waste acid Environmentally friendlier; fewer byproducts Efficient for late-stage functionalization
Challenges Isomer formation during bromination; purification needed Availability of substituted benzils; cost of starting materials Requires halogenated quinoxaline intermediates

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Aromatic bromination Bromine, glacial acetic acid, 60 °C Selective bromination of aromatic ketone precursor
2 Cyclocondensation o-Phenylenediamine, acetic acid, sodium acetate, reflux Formation of 7-bromoquinoxaline core
3 Side chain introduction 2-(2-methoxyethoxy) nucleophile or substituted benzil, DMF/EtOH, base catalyst Installation of 2-(2-methoxyethoxy) group at 2-position
4 Purification Recrystallization, chromatography Isolation of pure this compound

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(2-methoxyethoxy)quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), bases (potassium carbonate, sodium hydride).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Aminoquinoxalines, thioquinoxalines, alkoxyquinoxalines.

    Oxidation Reactions: Quinoxaline aldehydes, quinoxaline carboxylic acids.

    Reduction Reactions: Dihydroquinoxalines.

Scientific Research Applications

7-Bromo-2-(2-methoxyethoxy)quinoxaline has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound exhibits potential biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications, including treatments for cancer, infectious diseases, and neurological disorders.

    Industry: The compound can be used in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(2-methoxyethoxy)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and functional attributes of 7-bromo-2-(2-methoxyethoxy)quinoxaline with analogous derivatives:

Compound Name Substituents Molecular Weight Key Features Reference
This compound 7-Br, 2-(2-methoxyethoxy) Not provided Polar 2-methoxyethoxy group may enhance solubility; bromine aids reactivity -
7-Bromo-2-(4-chlorophenyl)-quinoxaline 7-Br, 2-(4-Cl-C₆H₄) 328.6 Chlorophenyl group increases hydrophobicity; C–Br bond length: 1.901 Å
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline 7-Br, 2-(pyrazole) 289.13 Pyrazole moiety enhances metal-binding; intermediate for Erdafitinib
6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline 6-Br, 2-Cl, 3-NH-C₆H₄(CF₃) Not provided Trifluoromethyl group improves metabolic stability; dual anticancer/antimicrobial activity
7-Bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid 7-Br, 3-NH-C₆H₄OH, 2-COOH 359.9978 Carboxylic acid and hydroxyl groups enable kinase inhibition (Pim-1/2)

Key Observations :

  • Polar vs. Non-polar Substituents: The 2-methoxyethoxy group in the target compound likely increases water solubility compared to hydrophobic groups like chlorophenyl (logP data inferred from substituent polarity) .
  • Bromine Positioning : Bromine at position 7 (vs. 6 in some analogs) may influence regioselectivity in reactions or binding interactions .

Physical and Chemical Properties

  • Crystal Structure: In 7-bromo-2-(4-chlorophenyl)-quinoxaline, the C–Br bond length is 1.901 Å, and the chlorophenyl ring is nearly coplanar with the quinoxaline core .
  • Solubility : Methoxyethoxy substituents typically improve aqueous solubility vs. aryl groups (e.g., logP of 2-methoxyethoxy ≈ 0.5 vs. 2.8 for chlorophenyl) .
  • Thermal Stability: Brominated quinoxalines generally decompose above 200°C, but substituents like pyrazole or methoxyethoxy may lower melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.